Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt
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Overview
Description
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, azo, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The sulfonylation step introduces the sulfonyl group, and the final product is obtained by neutralizing the acid with potassium and sodium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and azo groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in their aromatic structure and functional groups.
Azo compounds: Similar in having the azo group, but differ in their substituents and overall structure.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
72828-66-1 |
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Molecular Formula |
C19H22Cl2KN4NaO5S2 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
potassium;sodium;2-[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonylazanidylethanesulfonate |
InChI |
InChI=1S/C19H23Cl2N4O5S2.K.Na/c1-4-25(5-2)14-6-7-17(13(3)10-14)23-24-18-11-16(21)19(12-15(18)20)32(29,30)22-8-9-31(26,27)28;;/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,26,27,28);;/q-1;2*+1/p-1 |
InChI Key |
QLXWXUGLGGUPMA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[N-]CCS(=O)(=O)[O-])Cl)C.[Na+].[K+] |
Origin of Product |
United States |
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